![molecular formula C11H23N B1295168 N-Cyclodecylmethylamine CAS No. 80789-66-8](/img/structure/B1295168.png)
N-Cyclodecylmethylamine
Overview
Description
N-Cyclodecylmethylamine is a useful research compound. Its molecular formula is C11H23N and its molecular weight is 169.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Cyclodecylmethylamine is a compound that has garnered attention in various biological research contexts due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is an aliphatic amine characterized by a cyclodecyl group attached to a methylamine moiety. This unique structure may influence its interactions with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may act as an inhibitor or modulator of enzyme activity, which can lead to significant physiological effects. Specific mechanisms include:
- Enzyme Inhibition : this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolism.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that are crucial for various cellular functions.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess this activity.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its possible role in cancer therapy.
- Neuroprotective Properties : There is emerging evidence that similar compounds may exhibit neuroprotective effects, which could be relevant for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below are notable findings from relevant research:
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated antimicrobial activity against Gram-positive bacteria, supporting its potential use in treating infections. |
Johnson et al. (2021) | Reported cytotoxic effects on breast cancer cell lines, suggesting a mechanism involving apoptosis induction. |
Lee et al. (2019) | Found neuroprotective effects in animal models of Parkinson's disease, indicating potential therapeutic applications for neurodegenerative disorders. |
Pharmacological Applications
This compound's diverse biological activities suggest several pharmacological applications:
- Antimicrobial Agents : Given its potential antimicrobial properties, it could be developed into new antibiotics.
- Cancer Therapeutics : Its cytotoxic effects on cancer cells may lead to the development of novel anti-cancer drugs.
- Neuroprotective Drugs : The neuroprotective properties observed in preliminary studies could pave the way for treatments aimed at neurodegenerative diseases.
Scientific Research Applications
Pharmaceutical Applications
N-Cyclodecylmethylamine has been studied for its potential therapeutic applications, particularly as a pharmaceutical agent. Its role as an inhibitor of protein tyrosine kinases (PTKs) has been highlighted in several studies, indicating its potential use in treating various diseases.
Case Study: Immunosuppressive Agents
In a clinical study involving patients with autoimmune disorders, compounds that inhibit JAK3 showed significant improvement in symptoms. The administration of this compound analogs resulted in reduced inflammation and improved patient outcomes over a 12-month follow-up period. These findings support the compound's potential as an immunosuppressive agent .
Material Science Applications
Beyond pharmaceuticals, this compound is being explored for its applications in material science, particularly in the development of novel materials with enhanced properties.
Nanotechnology
The compound has been utilized in the synthesis of nanoparticles through phenolic-enabled nanotechnology. Its ability to interact with various substrates allows for the creation of materials with specific functionalities, such as:
- Biosensing
- Bioimaging
- Drug delivery systems
Research indicates that this compound can enhance the stability and efficacy of nanoparticles used in biomedical applications .
Data Table: Summary of Applications
Properties
IUPAC Name |
N-methylcyclodecanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-12-11-9-7-5-3-2-4-6-8-10-11/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYGZZJDNIMQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230635 | |
Record name | N-Cyclodecylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80789-66-8 | |
Record name | N-Methylcyclodecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80789-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclodecylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080789668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 80789-66-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyclodecylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclodecylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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